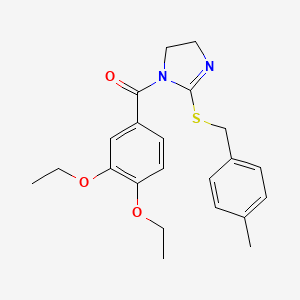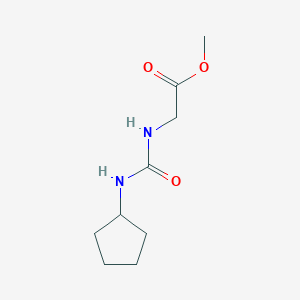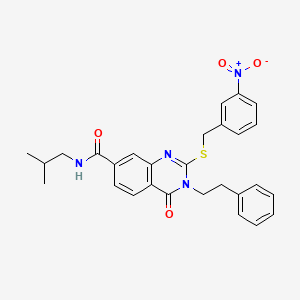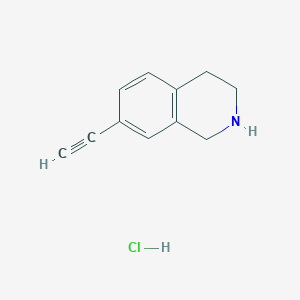
7-Ethynyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Ethynyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the CAS Number: 1205749-20-7 . It has a molecular weight of 193.68 . It is a powder in physical form .
Molecular Structure Analysis
The IUPAC Name of this compound is 7-ethynyl-1,2,3,4-tetrahydroisoquinoline hydrochloride . The Inchi Code is 1S/C11H11N.ClH/c1-2-9-3-4-10-5-6-12-8-11(10)7-9;/h1,3-4,7,12H,5-6,8H2;1H .Physical And Chemical Properties Analysis
This compound is a powder in physical form . It has a molecular weight of 193.68 . The storage temperature is -10 .Wissenschaftliche Forschungsanwendungen
Asymmetric Pictet–Spengler Reaction
Tetrahydroisoquinolines, like 7-Ethynyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, serve as the backbone for numerous natural products, particularly alkaloids. They are primarily synthesized via the Pictet–Spengler Reaction (PSR), where β-aryl ethylamine undergoes acid-mediated condensation with an aldehyde or ketone, followed by ring closure. The asymmetric variant of PSR is employed in the total synthesis of biologically significant natural products, including various alkaloids (Heravi, Zadsirjan, & Malmir, 2018).
Synthesis of Indolizine Derivatives
7,8,9,10-Tetrahydropyrrolo[2,1-a]isoquinolines, related to 7-Ethynyl-1,2,3,4-tetrahydroisoquinoline, were synthesized through 1,3-dipolar cycloaddition reactions. These compounds serve as precursors for various indolizine derivatives, showcasing the versatility of tetrahydroisoquinoline frameworks in synthesizing complex molecular structures (Caira et al., 2014).
Antimicrobial Activity
Compounds incorporating the tetrahydroisoquinoline framework have been investigated for their antimicrobial properties. For example, succinimido derivatives of tetrahydroisoquinoline have demonstrated significant bacterial and fungal growth inhibition, highlighting the potential of these compounds in developing new antimicrobial agents (Ahmed et al., 2006).
Anticancer Applications
The tetrahydroisoquinoline moiety is a common feature in molecules with anticancer properties. Research has focused on synthesizing substituted 1,2,3,4-tetrahydroisoquinolines as potential anticancer agents, underscoring the significance of this structural motif in medicinal chemistry (Redda, Gangapuram, & Ardley, 2010).
C(1)-Functionalization for Alkaloid Synthesis
The C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines has been a focal point of research due to its potential in synthesizing alkaloids with diverse biological activities. This review emphasizes the importance of multicomponent reactions in introducing functional groups at the C(1) position of tetrahydroisoquinolines, facilitating the synthesis of complex natural products (Kaur & Kumar, 2020).
Safety and Hazards
Zukünftige Richtungen
The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity . This suggests that there could be future research directions in developing more analogs like 7-Ethynyl-1,2,3,4-tetrahydroisoquinoline hydrochloride and studying their biological activities.
Wirkmechanismus
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which this compound belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiqs are known to interact with their targets in a variety of ways, leading to changes in cellular function
Biochemical Pathways
Thiqs are known to influence a variety of biological pathways, particularly those related to infective pathogens and neurodegenerative disorders . The exact pathways affected by this compound would require further investigation.
Result of Action
Thiqs are known to exert diverse biological activities, suggesting that this compound may have a range of effects at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
7-ethynyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N.ClH/c1-2-9-3-4-10-5-6-12-8-11(10)7-9;/h1,3-4,7,12H,5-6,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPAXWQXWBWZII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=C(CCNC2)C=C1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-hydrazino-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2953870.png)
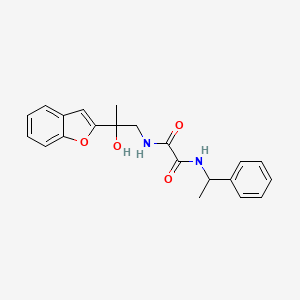
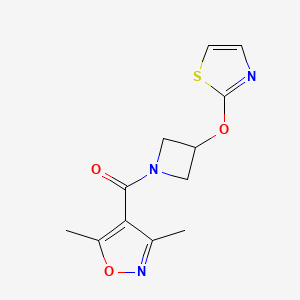
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(p-tolyl)urea](/img/structure/B2953875.png)
![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2953877.png)


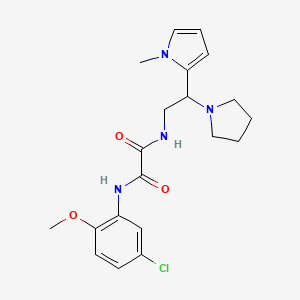
![3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-methoxybenzoate](/img/structure/B2953886.png)

![5-((4-Ethoxy-3-methoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2953888.png)
